
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide is a chemical compound that is commonly referred to as CCT251545. It is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of CCT251545 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting the activity of BRD4, CCT251545 disrupts the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
CCT251545 has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, CCT251545 has been found to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of CCT251545 for lab experiments is its specificity for BRD4. This means that it has minimal off-target effects, which reduces the risk of toxicity and side effects. However, one of the limitations of CCT251545 is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its effectiveness.
将来の方向性
There are several future directions for research on CCT251545. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545. Additionally, there is a need for more studies to investigate the potential of CCT251545 in combination with other cancer treatments. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of CCT251545 in humans.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that has potential therapeutic applications in cancer treatment. The compound has been the subject of extensive scientific research, and studies have shown that it has the ability to inhibit the growth of cancer cells by targeting BRD4. While there are limitations to the compound, such as its poor solubility, there are also many future directions for research that could lead to the development of more effective cancer treatments.
合成法
The synthesis of CCT251545 involves a series of chemical reactions that have been described in detail in scientific literature. The process involves the use of various reagents and solvents to create the final product. The synthesis method is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
CCT251545 has been the subject of extensive scientific research due to its potential therapeutic applications in cancer treatment. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against a range of cancer types, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-6(12-8(10)15-5)7(14)13-9(4-11)2-3-9/h2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANQTDLKISYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)


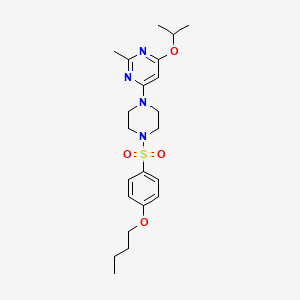
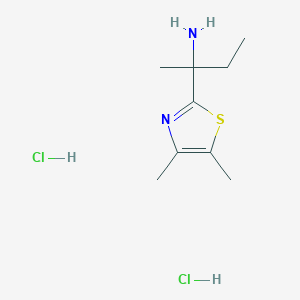
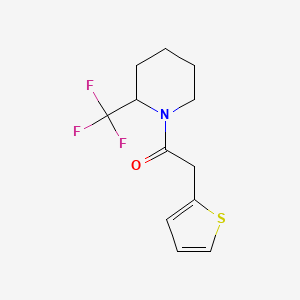

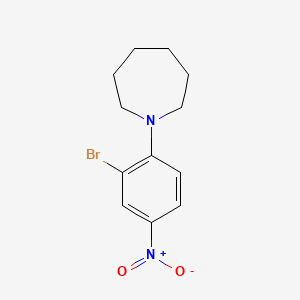
![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)
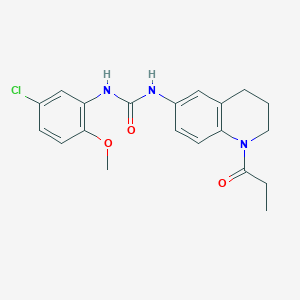
![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)
![6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylurea](/img/structure/B2464231.png)